molecular formula C13H14FN3O5 B2655416 N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899978-38-2

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2655416
CAS RN: 899978-38-2
M. Wt: 311.269
InChI Key: MQQJSRPFDGMGGX-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as FNPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNPO is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments.

Scientific Research Applications

Synthesis Methodologies

A novel synthetic approach involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the production of di- and mono-oxalamides. This method is operationally simple, high yielding, and applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offering a new pathway for generating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Probes for Biological Studies

A fluorophore-containing nitroxide has been synthesized and tested as a probe to detect superoxide and hydroxyl radical generated by stimulated neutrophils. This development aids in the visualization of free radicals generated by cells using fluorescence assay combined with confocal microscopy, highlighting the applicability of fluorescent probes in studying oxidative stress and cellular responses (Pou et al., 1993).

Environmental and Health Applications

Studies on the complete oxidation of pollutants like metolachlor and methyl parathion in water have shown that the photoassisted Fenton reaction is an effective method for decomposing these compounds, leading to complete mineralization. This process demonstrates the potential of advanced oxidation processes in water treatment and the removal of hazardous substances from the environment (Pignatello & Sun, 1995).

Membrane Dynamics and Interactions

The dynamics of membrane penetration by the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, when attached to an acyl chain of phosphatidylcholine, have been investigated. This study provides insight into the behavior of fluorescent probes within lipid bilayers, offering valuable information for the development of novel fluorescent markers for studying membrane dynamics and interactions (Huster et al., 2001).

properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJSRPFDGMGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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